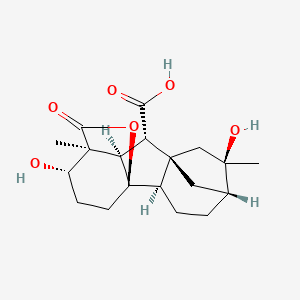

gibberellin A2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O6 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1R,2R,5R,6R,8R,9S,10R,11S,12S)-6,12-dihydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H26O6/c1-16(24)8-18-7-9(16)3-4-10(18)19-6-5-11(20)17(2,15(23)25-19)13(19)12(18)14(21)22/h9-13,20,24H,3-8H2,1-2H3,(H,21,22)/t9-,10-,11+,12-,13-,16-,17-,18-,19-/m1/s1 |

InChI Key |

OJDCBRZJXYBPFZ-UIEKCWFXSA-N |

Isomeric SMILES |

C[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O |

Canonical SMILES |

CC1(CC23CC1CCC2C45CCC(C(C4C3C(=O)O)(C(=O)O5)C)O)O |

Origin of Product |

United States |

Gibberellin A2 Biosynthesis and Metabolism

Enzymatic Pathways of Gibberellin Biosynthesis in Plants

The biosynthesis of gibberellins (B7789140) in higher plants proceeds through a series of enzymatic reactions, starting from the isoprenoid precursor trans-geranylgeranyl diphosphate (B83284) (GGDP). The pathway can be broadly divided into early, mid-stage, and late-stage conversions, catalyzed by distinct enzyme families.

Early Biosynthetic Steps: Ent-kaurene (B36324) Synthesis (CPS and KS)

The initial committed steps of gibberellin biosynthesis involve the cyclization of GGDP to ent-kaurene. This two-step reaction is catalyzed by two diterpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). lipidmaps.org, ebi.ac.uk, foodb.ca In higher plants, CPS and KS are typically separate enzymes. lipidmaps.org, foodb.ca CPS catalyzes the conversion of GGDP to ent-copalyl diphosphate (CDP), which is then cyclized by KS to form ent-kaurene. lipidmaps.org, ebi.ac.uk, foodb.ca In some fungi, both CPS and KS activities reside in a single bifunctional polypeptide. lipidmaps.org, lipidmaps.org, foodb.ca

Studies in Arabidopsis have shown that both CPS and KS are encoded by single genes, and loss-of-function mutations in these genes result in severe GA-deficient phenotypes, including extreme dwarfism and infertility. lipidmaps.org While ent-kaurene is relatively volatile, its exogenous application is unlikely to significantly influence GA content due to the regulation occurring primarily at later stages of the pathway. lipidmaps.org

Mid-stage Oxidations: GA₁₂ and GA₅₃ Formation (KO, KAO)

Following the formation of ent-kaurene, a series of oxidation steps convert this tetracyclic hydrocarbon into GA₁₂, which is considered a common precursor for all GAs in plants. lipidmaps.org, ebi.ac.uk These oxidation reactions are catalyzed by two membrane-associated cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). wikipedia.org, lipidmaps.org, ebi.ac.uk

KO catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid via ent-kaurenol (B36349) and ent-kaurenal. lipidmaps.org KAO then catalyzes the oxidation of ent-kaurenoic acid to GA₁₂ in three steps, involving the intermediates 7β-hydroxy-ent-kaurenoic acid and GA₁₂-aldehyde. wikipedia.org, lipidmaps.org In plants, the product of KAO is GA₁₂. wikipedia.org Lesions in KAO have been linked to severe dwarfism in several plant species. lipidmaps.org

GA₁₂, a C₂₀-gibberellin, serves as a branch point in the pathway, leading to the formation of either 13-hydroxylated or non-13-hydroxylated GAs. wikipedia.org, lipidmaps.org 13-hydroxylation of GA₁₂ initiates the formation of 13-hydroxylated GAs, such as GA₅₃. wikipedia.org, thegoodscentscompany.com

Diversification of Pathways: 13-Hydroxylation and Non-13-Hydroxylation Routes

The gibberellin biosynthetic pathway branches at GA₁₂, leading to two main parallel routes: the 13-hydroxylation pathway and the non-13-hydroxylation pathway. wikipedia.org, sigmaaldrich.com, ebi.ac.uk This branching is determined by the presence or absence of a hydroxyl group at the C-13 position.

The 13-hydroxylation pathway begins with the 13-hydroxylation of GA₁₂ to form GA₅₃, catalyzed by GA 13-oxidase (GA13ox). wikipedia.org, sigmaaldrich.com This pathway primarily leads to the production of 13-hydroxylated bioactive GAs, such as GA₁ and GA₃. wikipedia.org, sigmaaldrich.com, mdpi.com

The non-13-hydroxylation pathway proceeds directly from GA₁₂ without the initial 13-hydroxylation step. wikipedia.org, sigmaaldrich.com This route leads to the formation of non-13-hydroxylated bioactive GAs, including GA₄ and GA₇. wikipedia.org, sigmaaldrich.com, mdpi.com

The relative activity of these two pathways can vary between plant species, influencing which bioactive GAs are predominant. guidetopharmacology.org For example, GA₁ is a major bioactive GA in pea, rice, and lettuce, while GA₄ is more abundant in Arabidopsis and cucumber. guidetopharmacology.org, uni.lu

Cellular and Subcellular Compartmentalization of Biosynthesis

The enzymes involved in gibberellin biosynthesis are localized in different cellular and subcellular compartments within plant cells, highlighting the compartmentalized nature of the pathway. The early steps, including the synthesis of ent-kaurene from GGDP catalyzed by CPS and KS, occur in plastids. lipidmaps.org, guidetopharmacology.org, ebi.ac.uk, foodb.ca

The subsequent oxidation steps, converting ent-kaurene to GA₁₂, catalyzed by KO and KAO, are associated with the endomembrane system. lipidmaps.org, sigmaaldrich.com, ebi.ac.uk Specifically, KO is reported to associate with the outer chloroplast membrane and possibly the endoplasmic reticulum (ER), while KAO is located at the ER. wikipedia.org, guidetopharmacology.org This suggests a potential link between the plastid and ER compartments in the pathway. guidetopharmacology.org

The later stages of biosynthesis, involving the conversion of C₂₀-GAs to C₁₉-GAs by GA20ox and GA3ox, occur in the cytosol. sigmaaldrich.com, ebi.ac.uk This spatial separation of enzymatic steps across plastids, the ER, and the cytosol necessitates the transport of intermediate compounds between these compartments. guidetopharmacology.org, sigmaaldrich.com, charchem.org

The cellular localization of GA biosynthetic enzymes is summarized in the table below:

| Biosynthetic Stage | Enzymes Involved | Subcellular Localization |

| Early Cyclization | CPS, KS | Plastids |

| Mid-stage Oxidation | KO, KAO | Endoplasmic Reticulum (KO also outer plastid membrane) |

| Late-stage Conversion | GA20ox, GA3ox | Cytosol |

Interactive Table: Subcellular Localization of GA Biosynthesis Enzymes

Genetic and Molecular Regulation of Gibberellin Biosynthesis

The regulation of gibberellin biosynthesis is a crucial aspect of plant development and environmental response. The levels of active GAs are tightly controlled through the regulation of the genes encoding the biosynthetic enzymes. lipidmaps.org Evidence suggests that endogenous and environmental factors influence the mRNA levels of GA biosynthetic genes. nih.gov, metabolomicsworkbench.org

Regulation of GA biosynthesis occurs mainly at the later stages of the pathway, particularly at the level of GA20ox and GA3ox enzymes. lipidmaps.org, nih.gov Transcript levels of genes encoding these enzymes have been shown to change in response to various cues, including light. nih.gov, wikipedia.org For example, light can enhance the expression of GA3ox genes, leading to increased levels of active GAs during processes like seed germination and de-etiolation. nih.gov

While the early biosynthetic enzymes like CPS and KS are essential for initiating the pathway, their expression patterns can be more tissue- and developmental stage-specific compared to some later-stage enzymes. guidetopharmacology.org, metabolomicsworkbench.org For instance, CPS promoter activity has been detected in rapidly growing tissues, while KS transcript has been found in a wider range of organs. guidetopharmacology.org This suggests that CPS may play a key regulatory role in controlling the flux into the GA pathway at the early steps. guidetopharmacology.org

Molecular Mechanisms of Gibberellin A2 Signaling

Gibberellin Perception and Receptor Systems (GIBBERELLIN INSENSITIVE DWARF1, GID1)

Gibberellin signaling is initiated by the perception of active GA molecules by soluble receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govtandfonline.com GID1 proteins are found in the nucleus and share structural similarity with hormone-sensitive lipases, featuring an alpha/beta-hydrolase fold and an N-terminal lid region. nih.govresearchgate.netrcsb.orgnih.gov

Upon binding of an active gibberellin, such as GA2, to the GA-binding pocket within the GID1 receptor, a conformational change occurs in the GID1 protein, particularly in its N-terminal lid. nih.govresearchgate.netrcsb.orgoup.com This structural change is crucial as it facilitates the interaction between GID1 and DELLA proteins. nih.govresearchgate.netoup.com The formation of a ternary complex involving GA, GID1, and a DELLA protein is a key event in the gibberellin signaling pathway, bridging the hormone signal to the downstream regulatory machinery. researchgate.netoup.comoup.com

Research has shown that the formation of the GID1-GA-DELLA complex involves specific motifs within the DELLA proteins, such as the DELLA and TVHYNP motifs, and residues around the GA-binding pocket and lid of GID1. oup.com This complex formation enhances the interaction between the DELLA protein and components of the ubiquitination machinery, specifically F-box proteins like SLY1 and GID2. oup.com

Role of DELLA Proteins as Central Growth Repressors

DELLA proteins are a group of plant-specific transcriptional regulators belonging to the GRAS family. annualreviews.orgresearchgate.net They function as key negative regulators of gibberellin signaling, effectively repressing growth and development in the absence or at low levels of active GAs. annualreviews.orgresearchgate.netmassey.ac.nzresearchgate.net Genetic studies have demonstrated that mutations leading to a loss of DELLA function result in enhanced growth phenotypes, while the accumulation of stable DELLA proteins leads to dwarfism and GA insensitivity. annualreviews.orgresearchgate.net

DELLA proteins are localized in the nucleus and are believed to exert their repressive effects by interacting with a variety of transcription factors and other regulatory proteins, rather than by directly binding to DNA. researchgate.netbiorxiv.org

Structure and Functional Domains of DELLA Proteins

DELLA proteins possess a conserved structure with distinct functional domains. A characteristic feature is the presence of a conserved N-terminal regulatory domain that includes the DELLA motif. annualreviews.orgresearchgate.netmassey.ac.nz This DELLA domain, along with other motifs like LEQLE and TVHYNP, is critical for the GA-dependent interaction with the GID1 receptor and the subsequent GA-induced degradation of the DELLA protein. oup.comresearchgate.netoup.com

At the C-terminus, DELLA proteins contain a conserved GRAS domain. researchgate.netoup.com This domain is involved in protein-protein interactions, mediating the binding of DELLA proteins to various transcription factors and other signaling components. researchgate.netbiorxiv.orgoup.com The interaction between GID1 and the DELLA domain of DELLA proteins, triggered by GA binding, exposes surfaces on the DELLA protein that facilitate binding to components of the degradation machinery. biorxiv.org

Mechanism of GA-Induced DELLA Degradation

A central mechanism by which gibberellins (B7789140) promote growth is by inducing the degradation of DELLA proteins. annualreviews.orgmassey.ac.nzresearchgate.netbiologists.com This degradation is a rapid and tightly controlled process mediated by the ubiquitin-26S proteasome pathway. oup.comannualreviews.orgmassey.ac.nzresearchgate.net

The ubiquitin-26S proteasome pathway is a major cellular mechanism for targeted protein degradation in eukaryotes. Proteins destined for degradation are marked by the covalent attachment of ubiquitin molecules, a process called ubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large protein complex. oup.comannualreviews.orgsteberlab.org

In the context of gibberellin signaling, the formation of the GA-GID1-DELLA ternary complex serves as a signal that targets the DELLA protein for ubiquitination. oup.com This complex is recognized by an E3 ubiquitin ligase complex, which catalyzes the attachment of ubiquitin chains to the DELLA protein. researchgate.netoup.comannualreviews.orgmassey.ac.nz The polyubiquitinated DELLA protein is then rapidly degraded by the 26S proteasome, removing its repressive effect on growth. researchgate.netoup.comannualreviews.orgmassey.ac.nzresearchgate.net

The E3 ubiquitin ligase responsible for the ubiquitination of DELLA proteins is a type of SCF complex. researchgate.netoup.comannualreviews.orgbiorxiv.orgsteberlab.org The SCF complex is a multi-subunit complex consisting of SKP1 (or a homolog), CUL1 (a Cullin protein), an F-box protein, and a RING-domain protein (like Rbx1). annualreviews.org

The specificity of the SCF complex towards its target protein is determined by the F-box protein subunit. annualreviews.org In gibberellin signaling, the F-box proteins SLEEPY1 (SLY1) in Arabidopsis thaliana and GIBBERELLIN INSENSITIVE DWARF2 (GID2) in rice (Oryza sativa) are key components of the SCF complex that recognize and interact with the GA-GID1-DELLA complex. researchgate.netoup.comannualreviews.orgbiorxiv.orgsteberlab.orgkspbtjpb.org SLY1 and GID2 are homologous F-box proteins that assemble into SCFSLY1/GID2 complexes. oup.comannualreviews.org

The F-box domain of SLY1/GID2 interacts with the SKP1 subunit of the SCF complex, while the C-terminal protein-protein interaction domain of the F-box protein is responsible for recruiting specific target proteins. annualreviews.org In the presence of GA, the interaction between GID1, GA, and DELLA exposes a binding surface on the DELLA protein's GRAS domain, which is then recognized by SLY1/GID2. biorxiv.orgoup.com This recruitment of the GA-GID1-DELLA complex to the SCFSLY1/GID2 E3 ubiquitin ligase leads to the polyubiquitination of the DELLA protein, marking it for degradation by the 26S proteasome. researchgate.netoup.combiorxiv.orgkspbtjpb.org Mutations in the SLY1 or GID2 genes impair GA-induced DELLA degradation and result in GA-insensitive dwarf phenotypes. annualreviews.orgbiorxiv.org

Crosstalk and Integration with Other Plant Hormone Signaling Pathways

Plant growth and development are regulated by complex interactions between multiple hormone signaling pathways. Gibberellin signaling, influenced by the metabolism of GAs including the formation of GA2, is extensively integrated with the pathways of other hormones.

Auxin-Gibberellin Interactions

Auxin and gibberellins are two major hormones that often act together to promote plant growth, particularly cell elongation and division nih.govscielo.br. The interaction between auxin and gibberellin signaling occurs at multiple levels. Auxin can influence GA biosynthesis by promoting the expression of GA biosynthetic genes (e.g., GA20ox and GA3ox) biorxiv.orgnih.govcsic.es. Conversely, GA can affect auxin synthesis, transport, and signaling researchgate.netbiologists.comcsic.es.

Recent studies have revealed molecular links between the two pathways, including interactions between components of their signaling cascades. For example, DELLA proteins can interact with AUXIN RESPONSE FACTORs (ARFs) and AUX/IAA proteins, key components of auxin signaling nih.gov. Furthermore, auxin signaling has been shown to regulate the expression of GA2ox genes, which are responsible for GA deactivation and the production of GA2 biorxiv.org. This regulation of GA deactivation by auxin provides a mechanism for fine-tuning local active GA concentrations, influencing processes like root growth biorxiv.org.

| Interaction Level | Description | Effect |

| Auxin affecting GA synthesis | Auxin promotes expression of GA20ox and GA3ox genes. biorxiv.orgnih.govcsic.es | Increases active GA levels. |

| GA affecting Auxin | GA can influence auxin synthesis, transport, and signaling. researchgate.netbiologists.comcsic.es | Modulates auxin responses. |

| Signaling component interaction | DELLAs interact with ARFs and Aux/IAAs. nih.gov Auxin regulates GA2ox expression. biorxiv.org | Integrates downstream transcriptional regulation. Affects GA deactivation. |

Abscisic Acid-Gibberellin Antagonism and Balance

Abscisic acid (ABA) and gibberellins are well-known for their antagonistic roles in many plant processes, particularly seed germination and seedling development oup.comfrontiersin.orgfrontiersin.org. ABA generally promotes dormancy and inhibits growth, while GAs break dormancy and promote growth oup.comfrontiersin.org. The balance between ABA and GA levels and signaling is critical for regulating these processes oup.comfrontiersin.org.

The antagonism occurs at several levels, including the regulation of biosynthesis and catabolism of each hormone by the other, and interactions between their signaling pathways oup.comfrontiersin.org. For example, GA can promote the degradation of DELLA proteins, while ABA signaling can stabilize DELLAs or counteract GA-induced DELLA degradation researchgate.netoup.com. Conversely, DELLAs can promote the expression of genes involved in ABA biosynthesis or signaling, further reinforcing the antagonistic relationship researchgate.net. In barley aleurone cells, GA induces the synthesis and secretion of hydrolytic enzymes like α-amylase, a process blocked by ABA oup.com. This antagonism is mediated, in part, by the effect of ABA on GA signaling components and the expression of genes regulated by GA oup.com.

| Hormone Interaction | Process Affected | Mechanism |

| GA vs. ABA | Seed Germination | GA promotes, ABA inhibits. Balance of levels and signaling is key. oup.comfrontiersin.org |

| GA vs. ABA | Growth | GA promotes, ABA inhibits. frontiersin.org |

| GA vs. ABA | DELLA protein stability | GA promotes degradation, ABA can stabilize or counteract. researchgate.netoup.com |

| DELLA effect on ABA | ABA pathway | DELLAs can promote ABA biosynthesis or signaling gene expression. researchgate.net |

| ABA effect on GA | GA signaling | ABA can inhibit GA-induced responses, e.g., α-amylase production in aleurone cells. oup.com |

Brassinosteroid-Gibberellin Interplay

Brassinosteroids (BRs) are another class of plant hormones that promote growth, often acting synergistically with gibberellins in processes like stem and hypocotyl elongation pnas.orgscispace.com. The interaction between BR and GA signaling involves shared components and complex regulatory mechanisms.

DELLA proteins have been shown to interact with key transcription factors in the brassinosteroid signaling pathway, such as BZR1 and BES1 pnas.orgscispace.com. DELLAs can repress the activity of these BR-responsive transcription factors, integrating GA and BR signals to modulate growth responses pnas.orgscispace.com. The interaction between DELLAs, BZR1, and PIFs forms a core transcriptional module that coordinates growth regulation by GA, BR, and light signals scispace.com. This interplay ensures that growth is appropriately regulated in response to both hormonal cues and environmental conditions.

| Interaction Level | Description | Effect on Growth |

| DELLA interaction with BR TFs | DELLAs interact with BZR1 and BES1. pnas.orgscispace.com | Represses BR-mediated growth promotion. pnas.orgscispace.com |

| DELLA-BZR1-PIF module | DELLAs, BZR1, and PIFs interact to regulate common target genes. scispace.com | Coordinated regulation of cell elongation and photomorphogenesis. scispace.com |

| Synergistic action | GA and BR can act synergistically to promote hypocotyl and stem elongation. pnas.orgscispace.com | Enhanced growth responses. pnas.orgscispace.com |

Ethylene (B1197577), Jasmonate, Cytokinin, and Salicylic (B10762653) Acid Interactions

Gibberellin signaling also interacts with the pathways of ethylene, jasmonate, cytokinin, and salicylic acid, hormones involved in various processes including stress responses, development, and defense.

Ethylene: Ethylene can interact with GA to influence processes like stem elongation and root development researchgate.nettandfonline.comnih.govfrontiersin.org. In deepwater rice, ethylene and GA act synergistically to promote internode elongation in response to flooding researchgate.nettandfonline.com. Ethylene can increase the responsiveness of tissues to GA tandfonline.com. The interaction also extends to root emergence and growth rate, where ethylene, GA, and ABA show complex networking researchgate.net. Ethylene can counteract ABA effects and improve GA metabolism and signaling, and vice versa frontiersin.org.

Jasmonate: Jasmonate (JA) is primarily known for its role in defense responses, and it often exhibits antagonistic interactions with GA in regulating the balance between growth and defense plos.orgpnas.orgresearchgate.net. DELLAs can interact with JAZ (JASMONATE ZIM-DOMAIN) proteins, which are repressors of JA signaling pnas.orgpnas.orgresearchgate.net. This interaction allows for crosstalk where GA signaling, through DELLA degradation, can influence JA responses pnas.orgpnas.org. GA can also promote the biosynthesis of jasmonate in certain contexts, such as stamen filament growth plos.org.

Cytokinin: Cytokinins (CKs) are involved in cell division and differentiation, and their interactions with GAs are often antagonistic, particularly in processes like root growth, shoot development, and leaf morphology ipps.orgresearchgate.netnih.govbiologists.combiologists.com. GA can inhibit cytokinin-induced responses, and vice versa researchgate.netnih.govbiologists.com. The balance between GA and CK levels is crucial for modulating the morphogenesis-differentiation balance researchgate.net. While often antagonistic, GA and CK can also synergistically promote certain processes, like trichome initiation in some contexts biologists.com.

Salicylic Acid: Salicylic acid (SA) is a key hormone in plant defense against pathogens, and it can interact with GA signaling nih.govfrontiersin.orgnih.govaraku.ac.irfrontiersin.org. SA has been shown to inhibit plant growth, partly by antagonizing GA action frontiersin.orgnih.gov. Recent research indicates that the SA receptor NPR1 can interact with the GA receptor GID1, leading to the degradation of GID1 and consequently stabilizing DELLA proteins, thus inhibiting GA signaling nih.gov. This provides a molecular mechanism for SA-mediated growth inhibition and its interplay with the GA pathway nih.gov.

| Interacting Hormone | Primary Role(s) | Nature of Interaction with GA | Examples of Processes Affected |

| Ethylene | Ripening, senescence, stress responses | Synergistic and antagonistic depending on context and tissue. researchgate.nettandfonline.comnih.govfrontiersin.org | Stem elongation, root development, adventitious root emergence. researchgate.nettandfonline.comnih.gov |

| Jasmonate | Defense, development | Often antagonistic (growth vs. defense), but can be synergistic. plos.orgpnas.orgresearchgate.net | Growth-defense balance, stamen filament growth. plos.orgpnas.org |

| Cytokinin | Cell division, differentiation | Often antagonistic, balance is crucial. ipps.orgresearchgate.netnih.govbiologists.combiologists.com | Root and shoot development, leaf morphology, trichome initiation. researchgate.netbiologists.combiologists.com |

| Salicylic Acid | Defense | Antagonistic (growth inhibition). nih.govfrontiersin.orgnih.govaraku.ac.irfrontiersin.org | Plant growth, defense responses. frontiersin.orgnih.gov |

Integration with Environmental Signal Transduction (e.g., Light Quality and Photoperiod)

Plant growth and development are profoundly influenced by environmental cues, particularly light quality and photoperiod. Gibberellin (GA) signaling pathways are intricately integrated with these environmental signal transduction networks, allowing plants to fine-tune their growth and developmental responses to prevailing conditions. While research often focuses on major bioactive GAs like GA1 and GA4, the broader GA pathway, which includes GA2, plays a crucial role in this integration. Environmental stimuli, including light and temperature, can affect plant processes by altering GA concentrations and/or modifying the plant's responsiveness to GA nih.govbrazilianjournals.com.br.

Light quality, perceived by photoreceptors such as phytochromes and cryptochromes, significantly impacts GA metabolism and signaling. Phytochromes, particularly phyB, are known to play a role in modulating GA biosynthesis and catabolism. Red light, for instance, can promote seed germination by increasing GA biosynthesis, mediated by phytochrome (B1172217) action on GA3-oxidase genes nih.govusp.br. Conversely, light can inhibit stem elongation, a process strongly promoted by GAs, partly by reducing the tissue responsiveness to GA nih.gov. The interaction between light and GA signaling is evident in processes like de-etiolation, where light triggers a decrease in active GA content by altering the expression of GA20-oxidase and GA3-oxidase genes usp.br.

Photoperiod, the duration of light and dark periods, is another critical environmental signal that interacts with GA signaling to regulate various developmental transitions, most notably flowering time and stem elongation (bolting) nih.govbrazilianjournals.com.brfrontiersin.orgoup.com. In many plants, particularly long-day (LD) plants, GAs are crucial for flowering under inductive photoperiods oup.comnih.gov. The photoperiod pathway and the GA pathway have been shown to act synergistically to promote flowering under LD conditions nih.govnih.gov.

At the molecular level, the integration of GA and light/photoperiod signaling involves key regulatory proteins. DELLA proteins, which are central repressors of GA signaling, play a pivotal role in this crosstalk. DELLAs can interact with PHYTOCHROME INTERACTING FACTORS (PIFs), a group of transcription factors that are targets of photoreceptor signaling. This interaction allows for the integration of light and GA signals to regulate processes like hypocotyl elongation researchgate.netfrontiersin.orgfrontiersin.org. In the presence of light, PIFs are degraded, and in the presence of GA, DELLAs are degraded. Thus, PIFs can primarily function as positive transcriptional regulators of growth in the absence of light and the presence of GA researchgate.net.

Furthermore, DELLA proteins have been found to physically interact with CONSTANS (CO), a key transcription factor in the photoperiodic flowering pathway, particularly under LD conditions in Arabidopsis. This interaction suggests a mechanism by which DELLAs integrate GA and photoperiod signaling to regulate the expression of flowering-time genes like FLOWERING LOCUS T (FT) nih.govnih.gov. Studies have indicated that GA-induced expression of FT under LDs is dependent on CO, and DELLAs can inhibit the transcriptional activity of CO nih.gov.

The effect of photoperiod on GA levels and the expression of GA metabolic genes varies among species and even within different organs of the same plant. For instance, in spinach, a long-day plant, active GA biosynthesis increases under LD, leading to stem elongation and flowering, while under short days (SD), deactivation of GA by GA2-oxidases is important for maintaining a rosette growth habit oup.com. In cassava, LD photoperiods and cool temperatures can induce flowering, and genes related to gibberellin signaling, such as GID1C and GA2, show altered expression in response to these conditions frontiersin.org.

While GA2 itself is a C19-gibberellin and a lactone nih.gov, its direct role in environmental signal integration is often discussed within the context of the broader GA metabolic and signaling network. GA2-oxidases (GA2ox) are enzymes that inactivate various GAs, including precursors and bioactive forms, by 2β-hydroxylation oup.comfrontiersin.org. The expression of GA2ox genes is often regulated by environmental signals and GA levels, contributing to the fine-tuning of active GA concentrations. For example, GA2ox genes can be upregulated by SVP and FLC, repressors of flowering, suggesting a link between flowering time control and GA deactivation mdpi.com.

Interactive Data Table: Key Molecular Players in GA and Environmental Signal Integration

| Protein/Gene Name | Role in GA Signaling | Role in Light/Photoperiod Signaling | Interaction/Integration Point | Relevant Process |

| DELLA Proteins | Repressors of GA signaling; Degraded upon GA binding to GID1 researchgate.net | Interact with PIFs and CO nih.govresearchgate.netfrontiersin.org | Physical interaction with PIFs and CO integrates GA and light/photoperiod signals | Hypocotyl elongation, Flowering time nih.govresearchgate.netfrontiersin.org |

| PIFs (PHYTOCHROME INTERACTING FACTORS) | Transcription factors whose activity is affected by DELLA interaction researchgate.netfrontiersin.org | Targets of phytochrome signaling; Degraded in the light researchgate.netfrontiersin.orgfrontiersin.org | Physical interaction with DELLAs; Regulate expression of GA metabolic genes researchgate.netfrontiersin.orgfrontiersin.org | Hypocotyl elongation, Photomorphogenesis researchgate.netfrontiersin.orgfrontiersin.org |

| CONSTANS (CO) | Interacts with DELLA proteins nih.govnih.gov | Key transcription factor in photoperiodic flowering pathway nih.govnih.gov | Physical interaction with DELLAs integrates GA and photoperiod signals | Flowering time (under LD) nih.govnih.gov |

| GA2-oxidases (GA2ox) | Enzymes that inactivate GAs oup.comfrontiersin.org | Expression can be regulated by environmental signals and flowering repressors frontiersin.orgmdpi.com | Regulate levels of active GAs in response to environmental cues | GA homeostasis, Stem elongation, Flowering time oup.comoup.comfrontiersin.orgmdpi.com |

| GA3-oxidases (GA3ox) | Enzymes that synthesize bioactive GAs oup.comfrontiersin.org | Expression can be regulated by light quality and environmental signals nih.govusp.brfrontiersin.org | Regulate levels of active GAs in response to environmental cues | GA biosynthesis, Seed germination, Stem elongation nih.govusp.broup.comfrontiersin.org |

| GID1 (GA INSENSITIVE DWARF1) | GA receptor oup.comresearchgate.net | Involved in GA signaling pathway integrated with environmental signals frontiersin.orgoup.comresearchgate.net | Binding of GA to GID1 initiates DELLA degradation, linking GA perception to downstream responses influenced by light/photoperiod | GA signaling initiation oup.comresearchgate.net |

This table summarizes some of the key molecular components involved in the integration of GA signaling, including the broader context in which GA2 functions through metabolic enzymes like GA2ox, with light and photoperiod signaling. The interactions between these components allow plants to perceive and respond to their environment by modulating GA-regulated growth and development.

Physiological Roles of Gibberellin A2 in Plant Development

Regulation of Seed Dormancy and Germination

Gibberellins (B7789140), including GA2, are crucial regulators of seed dormancy release and the promotion of germination. ontosight.aibrazilianjournals.com.brbrazilianjournals.com.brnih.govgcwgandhinagar.combioninja.com.auresearchgate.netnih.govresearchgate.netseedbiology.de Seed dormancy is an adaptive trait preventing germination under unfavorable conditions, and its release is often linked to an increase in gibberellin levels and a shift in the balance between gibberellins and abscisic acid (ABA), a hormone that promotes dormancy. nih.govnih.gov GA promotes germination by stimulating the production of enzymes that break down the seed coat and endosperm. ontosight.ai Research indicates that dry after-ripening, a process that breaks dormancy, is associated with increasing gibberellin levels in Arabidopsis thaliana seeds. nih.gov GA is essential for germination in dicot species like Arabidopsis and tomato, promoting embryo growth potential and overcoming mechanical barriers imposed by seed covering layers. nih.govseedbiology.de The transition from dormancy to germination involves complex regulatory events, including the degradation or inactivation of DELLA proteins, which are repressors of GA-inducible genes essential for germination. frontiersin.org Spatiotemporal patterns of GA metabolism and signaling within different seed compartments are critical for determining germination timing in response to environmental cues. researchgate.netseedbiology.de

Control of Stem Elongation and Shoot Growth

Gibberellins are strongly associated with promoting stem elongation and shoot growth. ontosight.aibrazilianjournals.com.brresearchgate.netlaikebiotech.comgcwgandhinagar.combioninja.com.auresearchgate.netmlsu.ac.inoup.comsavemyexams.com They achieve this by stimulating both cell division and cell elongation in the stem. gcwgandhinagar.combioninja.com.ausavemyexams.comtuttee.co Lack of sufficient gibberellins can lead to shorter internodes and reduced plant height, a phenomenon observed in genetically dwarf varieties of plants like corn and pea. gcwgandhinagar.commlsu.ac.inoup.comsavemyexams.comyoutube.com Applying active gibberellin to these dwarf mutants can restore their growth to a form indistinguishable from tall phenotypes. researchgate.netlaikebiotech.comgcwgandhinagar.commlsu.ac.insavemyexams.comyoutube.com The effect on stem elongation is particularly evident in the increased distance between internodes in tall plants compared to dwarf ones. youtube.com In grasses, GA is required for internode elongation, and reduced GA levels or signaling result in semi-dwarfism or extreme dwarfism due to shorter internodes caused by reduced cell numbers or size. oup.com The Le gene in some plant species dictates height by regulating the production of an enzyme involved in the synthesis of active gibberellin GA1, highlighting the genetic control over GA's role in stem elongation. savemyexams.comyoutube.com

Influence on Leaf Expansion and Development

Gibberellins play a fundamental role in leaf expansion and development. ontosight.aibrazilianjournals.com.brresearchgate.netresearchgate.netuni.lunih.gov GA promotes leaf expansion by stimulating cell division and cell expansion. ontosight.ai Beyond just expansion, GAs are involved in various aspects of leaf development, including leaf formation, size, angle, and senescence. researchgate.netnih.gov GA controls leaf size by modulating cell division and increasing water absorption. nih.gov The levels of bioactive GAs and the expression of GA biosynthesis genes are influenced by environmental factors such as light, which in turn affects leaf development. researchgate.netnih.gov

Modulation of Flowering Time and Reproductive Development

Gibberellins are significant in the transition from vegetative to reproductive development and the modulation of flowering time. ontosight.aibrazilianjournals.com.brbrazilianjournals.com.brresearchgate.netlaikebiotech.comgcwgandhinagar.combioninja.com.auresearchgate.netoup.comcsic.esnih.govnih.govbiologists.comoup.com They are crucial for the establishment and maintenance of the reproductive meristem and the development of floral organs such as petals, anthers, and pollen. csic.escsic.es GA can induce flowering in plants, particularly in long-day plants kept under short-day conditions. researchgate.netlaikebiotech.comgcwgandhinagar.comnih.gov In Arabidopsis, GA is essential for floral induction under short-day conditions. nih.govnih.gov GA promotes flower formation by allowing cell wall development during meiotic cytokinesis and stimulating filament elongation. csic.es The timing of the floral transition is finely regulated by the integration of environmental and endogenous factors, with GA playing a key role. oup.com GA accelerates flowering partly through the degradation of DELLA proteins, which act as transcription repressors. nih.gov

Impact on Fruit Development and Ripening Processes

Gibberellins influence fruit development and ripening processes. ontosight.aibrazilianjournals.com.brbrazilianjournals.com.brresearchgate.netgcwgandhinagar.comresearchgate.netnih.govcsic.esfrontiersin.orgoup.comresearchgate.net GAs regulate the early stages of fruit development, often in coordination with other hormones like auxin and cytokinin, likely due to their involvement in cell division and expansion. csic.es While GA content tends to decrease during fruit maturation and ripening, exogenous application of GA can delay fruit ripening in some species, such as tomato. frontiersin.orgoup.comresearchgate.netnih.gov This suggests a complex interaction with ripening-promoting hormones like ethylene (B1197577). frontiersin.orgoup.comnih.gov Studies in tomato have shown that reduced GA levels can lead to a delay in the appearance and development of inflorescences, although the morphology of fully developed fruits might not be significantly altered. csic.es GA can also induce parthenocarpy (the development of fruit without fertilization) in some species. gcwgandhinagar.com

Role in Root Architecture and Growth

The role of gibberellins in root architecture and growth has been a subject of research, with findings indicating their involvement, although the effects can vary depending on the plant species. oup.comcsic.escsic.esrothamsted.ac.ukfrontiersin.orgresearchgate.netoup.com While early research yielded ambiguous results, there is now clear evidence that gibberellin signaling is necessary for root extension. rothamsted.ac.ukresearchgate.net GA influences root growth by determining the rate of cell division in the meristem and cell expansion in the elongation zone. rothamsted.ac.ukresearchgate.netoup.com Roots typically require lower GA concentrations for normal growth compared to shoots. rothamsted.ac.uk Studies on gibberellin-deficient Arabidopsis mutants have shown reduced root elongation linked to lower GA production in roots. frontiersin.org GA also promotes root meristem cell divisions and enhances root growth. csic.esresearchgate.net The interaction between GA and other hormones, such as auxin, also plays a role in root developmental processes. csic.esfrontiersin.org

Regulation of Tillering and Branching

Gibberellins play a role in regulating tillering and branching in plants, although their effects can be either promoting or inhibitory depending on the species and context. oup.comnih.govscielo.brnih.gov Tillering is an important trait in cereal crops affecting yield, and it is influenced by various factors including plant hormones. nih.gov In some woody plants, GA treatment has been shown to promote axillary bud development and shoot branching. nih.govnih.gov However, in other species like rice and tall fescue, high concentrations of GAs can inhibit tiller production. nih.gov This inhibitory effect can be dose-dependent and may involve the regulation of tiller-related genes or the control of auxin or cytokinin content. nih.gov Studies on wheat gibberellin oxidase genes suggest their involvement in regulating tillering. nih.gov

Contribution to Abiotic Stress Responses (e.g., Salinity, Water Scarcity)

Gibberellins (GAs) are a class of phytohormones known to influence various aspects of plant growth and development, including responses to challenging environmental conditions such as salinity and water scarcity. While the role of gibberellins in abiotic stress responses is well-established, with numerous studies detailing the involvement of various GAs, GA metabolism enzymes, and signaling components like DELLA proteins, specific detailed research findings focusing solely on the direct contribution of gibberellin A2 (GA2) to these stress responses are limited within the available information.

This compound is a C19-gibberellin that has been identified in certain plant species, including Oryza sativa (rice) and Pisum sativum (pea). nih.gov The broader class of gibberellins plays a role in helping plants adapt to challenging conditions like salinity and water scarcity. uni.lunih.gov Under abiotic stress conditions, plants often exhibit altered levels of endogenous gibberellins. biorxiv.org

Research on other gibberellins, particularly GA3, has demonstrated their capacity to mitigate the negative impacts of salinity and drought stress on plants. Exogenous application of GA3, for instance, has been shown to rescue seed germination and improve seedling growth under salt stress in rice by increasing the levels of bioactive GAs. wikidata.orgmetabolomicsworkbench.org Similarly, GA3 application has been reported to enhance salt tolerance in Stevia rebaudiana by improving stomatal conductance and photosynthetic parameters and inducing antioxidant enzyme activities. uni.lu In the context of drought, studies involving GA-deficient mutants or the application of GA inhibitors suggest that reduced GA levels can sometimes be associated with enhanced drought tolerance, potentially by limiting growth and water use. uni.lumassbank.eu This highlights the complex and sometimes contrasting roles of gibberellins in stress responses, which can vary depending on the specific GA, plant species, developmental stage, and stress severity.

While gibberellins are recognized for their involvement in modulating plant responses to abiotic stresses through complex biosynthetic pathways and signaling networks involving proteins like DELLA mitoproteome.orguni.lu, specific detailed data tables or extensive research findings isolating the precise mechanisms and contributions of this compound itself in combating salinity or water scarcity were not prominently available in the consulted literature. The understanding of GA2's specific role in these processes requires further dedicated investigation to differentiate its effects from those of other bioactive gibberellins.

Advanced Analytical and Research Methodologies for Gibberellin A2

Sample Preparation Techniques for Gibberellin Analysis (Extraction, Pre-concentration, Purification)

Accurate and precise measurement of gibberellins (B7789140) necessitates effective sample preparation to provide target analytes of sufficient purity for downstream analysis. This is particularly crucial given the trace amounts of GAs in plant tissues, often at nanogram per gram fresh weight or even lower, alongside numerous interfering metabolites. researchgate.netnih.gov The sample preparation process typically involves extraction, pre-concentration, and purification steps. researchgate.netscilit.com

Various extraction techniques have been reported for isolating GAs from different matrices, including plant tissues, composts, and microbial fermentation broths. researchgate.net The choice of extraction solvent and procedure can influence the types and concentrations of GAs recovered. researchgate.net For liquid samples, acidification is often the initial step, followed by filtration or centrifugation. researchgate.net Acidification lowers the pH below the pKa values of GAs, shifting them to their uncharged form, which enhances extraction efficiency. researchgate.net

Solid phase extraction (SPE) is a commonly employed technique for sample pre-concentration and clean-up in gibberellin analysis. scilit.comscirp.org Reverse phase C-18 cartridges are frequently used for this purpose. scilit.comscirp.org SPE helps to enrich the target GAs and remove interfering substances that can hinder subsequent analysis. researchgate.net After primary extraction, further purification steps are often necessary, especially for complex matrices like plant tissues, to remove impurities before quantitative analysis. researchgate.net Miniaturized SPE techniques, such as microextraction by packed sorbent (MEPS), offer advantages like reduced sample and solvent volumes, faster handling, and the ability for direct injection into chromatographic systems. mdpi.com

High-Throughput Quantification Methods for Gibberellins

The low endogenous levels of GAs in complex sample matrices demand highly sensitive detectors for both qualitative and quantitative analysis. researchgate.net Mass spectrometry (MS) detectors are widely favored for gibberellin analysis due to their high sensitivity and selectivity, particularly because GAs have limited UV absorption, fluorescence, or other characteristics suitable for specific chemical assays. researchgate.net High-throughput analytical methods, primarily based on chromatography coupled with MS, have been developed to address the challenges of analyzing GAs in complex samples. researchgate.netnih.govscilit.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds, including plant hormones like gibberellins. creative-proteomics.comspringernature.comnih.gov It combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. creative-proteomics.com GC-MS allows for accurate and precise quantification of various plant hormones by comparing the mass spectra of target hormones with those of known standards. creative-proteomics.com This technique has been successfully applied to detect trace amounts of hormones in different plant tissues. creative-proteomics.com Procedures for GC-MS analysis of GAs typically involve extraction, fractionation, derivatization, and detection. springernature.comnih.gov Derivatization is often required to make the relatively non-volatile gibberellins suitable for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC/ESI-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including polar and non-volatile molecules like gibberellins. creative-proteomics.com It couples the separation capabilities of liquid chromatography with MS detection. creative-proteomics.com LC-MS allows for the simultaneous quantification of multiple plant hormones, making it valuable for comprehensive hormone profiling and studying hormone interactions. creative-proteomics.com It is also capable of analyzing hormone conjugates, providing insights into metabolism and transport. creative-proteomics.com LC-MS offers high sensitivity, enabling the detection and quantification of low-abundance hormones in complex plant samples. creative-proteomics.com

LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity by using multiple stages of mass analysis. UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a particularly sensitive and high-throughput method for the simultaneous analysis of multiple gibberellin species. nih.govfrontiersin.orgcreative-proteomics.com UPLC offers higher resolution and shorter analysis times compared to traditional HPLC. frontiersin.orgcreative-proteomics.comrsc.org ESI is a soft ionization technique suitable for polar compounds like GAs. UPLC-ESI-MS/MS operated in multiple reaction monitoring (MRM) mode is a robust and accurate tool for precise quantification of GAs in complex matrices, offering high selectivity and sensitivity. creative-proteomics.com Methods using UPLC/ESI-MS/MS have been developed for the simultaneous quantification of multiple phytohormones, including various gibberellins, with good recovery rates and reproducibility. frontiersin.orgrsc.org Chemical derivatization, such as with bromocholine, can further improve the quantification limits of gibberellins when using UPLC-ESI-qMS/MS by allowing detection in positive ion mode. nih.gov This can increase quantification limits significantly, in some cases up to 50-fold. nih.gov

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS or CE-MS/MS) is an alternative method for the simultaneous analysis of various classes of phytohormones, including gibberellins. researchgate.netmdpi.comresearchgate.net CE separates compounds based on their charge-to-size ratio in a capillary tube. scielo.br CE-MS/MS offers advantages such as improved limits of detection, unequivocal identification and quantification, and reduced matrix interference compared to methods using UV detection. mdpi.com Using a cationic polymer-coated capillary can reverse the electroosmotic flow, enabling the separation of different classes of phytohormones. mdpi.comresearchgate.net CE-MS methods have been validated for the separation and simultaneous quantification of multiple gibberellins with satisfactory linearity, precision, and sensitivity. researchgate.net CE has also been used with UV detection for the separation of gibberellic acid (GA3) and other phytohormones. scielo.brscielo.org.pe While CE with UV detection can be a simpler and less expensive method, MS coupling provides higher sensitivity and specificity. researchgate.netmdpi.com

Genetically Encoded Biosensors for Dynamic Gibberellin Measurement

Genetically encoded biosensors offer a powerful approach for visualizing and measuring cellular gibberellin levels with high spatiotemporal resolution, allowing for the study of dynamic changes in GA distribution in living plant tissues. researchgate.netjove.comnih.gov These biosensors provide a quantitative proxy for hormone quantification at high temporal resolution and sensitivity. researchgate.netkaust.edu.sa

DELLA-based Ratiometric Biosensors and Their Design

DELLA-based ratiometric biosensors exploit the intrinsic perception mechanism of gibberellins involving DELLA proteins. researchgate.netkaust.edu.saresearchgate.net In the absence of GAs, DELLA proteins repress transcriptional responses. researchgate.net Upon GA binding to the GID1 receptor, a complex forms between GID1, DELLA proteins, and the F-box protein SLY1. researchgate.net SLY1 is part of an SCF E3-ubiquitin ligase complex that targets DELLAs for polyubiquitination and subsequent degradation by the 26S proteasome, thereby alleviating the repression of GA responses. researchgate.net

DELLA-based ratiometric biosensors are designed to report on GA levels by coupling a DELLA protein, or a modified version, to a reporter system that changes in response to DELLA degradation. researchgate.netkaust.edu.saresearchgate.net Ratiometric biosensors often incorporate a DELLA protein fused to a reporter (e.g., firefly luciferase) and a normalization element (e.g., Renilla luciferase) co-expressed from the same transcript, often separated by a 2A peptide sequence. researchgate.netresearchgate.net In the presence of GA, the DELLA-reporter fusion is degraded, while the normalization element remains constant, leading to a change in the ratio of the reporter signals (e.g., firefly/Renilla luminescence ratio). researchgate.netresearchgate.net This ratio serves as a quantitative indicator of cellular GA levels. researchgate.netresearchgate.net

Biosensors have been developed using different DELLA proteins, such as those from Arabidopsis thaliana (GAI, RGA, RGL1, RGL2, and RGL3), demonstrating high sensitivity, often in the low picomolar (pM) range, although with differential sensitivity towards various bioactive GAs. researchgate.netkaust.edu.sa The design of these biosensors often involves engineering the DELLA protein to ensure specific degradation upon GA perception while minimizing interference with endogenous GA signaling pathways. biorxiv.org This can involve introducing mutations in the DELLA protein's GRAS domain to preserve interaction with GID1 but abolish interactions with partner transcription factors. biorxiv.org The RGA protein, known for its high GA-dependent degradation rate, has been widely used in the design of such biosensors. biorxiv.org Examples include FRET-based biosensors like nlsGPS1, which allows for the visualization and quantification of cellular GA levels with high spatiotemporal resolution in living plant tissues. jove.comnih.govyoutube.com

Applications in Substrate Specificity and Transporter Characterization Studies

Understanding the movement of gibberellins within plants is crucial for elucidating their function. This involves characterizing the substrate specificity of enzymes involved in GA metabolism and identifying and characterizing GA transporters. While research often focuses on bioactive GAs like GA1 and GA4, the methodologies applied are also relevant to understanding the dynamics of other GAs, including GA2.

Studies investigating the substrate specificity of enzymes such as GA-oxidases, which are involved in GA biosynthesis and catabolism, are essential. GA 2-oxidases (GA2ox) play a key role in deactivating various GAs, converting bioactive forms or their immediate precursors into inactive metabolites. researchgate.netfrontiersin.org The specificity of these enzymes towards different GA substrates, including GA2, can be assessed using in vitro enzyme assays coupled with analytical techniques like mass spectrometry to identify and quantify reaction products.

Characterization of gibberellin transporters is another vital area. The Nitrate Transporter 1/Peptide Transporter Family (NPF) in plants has been shown to transport various plant hormones, including gibberellins. researchgate.netfrontiersin.org Some NPF members exhibit broad substrate specificity, transporting multiple, structurally unrelated molecules. researchgate.net Optimized transport assays, such as those utilizing Xenopus laevis oocytes, allow for the direct measurement of the movement of different GAs across membranes over short time periods. frontiersin.org These assays can be used to screen potential transporter proteins for their ability to transport specific GAs, including GA2, and to investigate the molecular determinants of substrate specificity within transporter families. frontiersin.org Such studies are critical for identifying the specific transporters responsible for the cellular and tissue-specific distribution of GA2.

Molecular Genetic Approaches in Gibberellin Research

Molecular genetic techniques have been instrumental in dissecting the roles of gibberellins, including insights applicable to GA2 function and metabolism.

Analysis of Mutant Lines (e.g., GA-deficient, GA-insensitive, dwarf mutants)

The analysis of plant mutants with altered gibberellin levels or responses has provided significant insights into GA function. GA-deficient mutants, impaired in GA biosynthesis, often exhibit dwarf phenotypes that can be restored to wild-type height by the application of exogenous gibberellins. frontiersin.orgusp.brfrontiersin.org These mutants are considered GA-sensitive. Conversely, GA-insensitive mutants display dwarfism that does not respond to exogenous GA application, indicating defects in GA perception or signaling pathways. frontiersin.orgusp.brfrontiersin.org

Mutations in genes encoding GA biosynthetic enzymes, such as GA20ox (Gibberellin 20-oxidase), lead to reduced levels of bioactive GAs and consequently, dwarfism. frontiersin.orgfrontiersin.org For example, disruption of the GA20ox3 gene in maize resulted in a semidwarf phenotype with decreased accumulation of bioactive GA1 and GA4. frontiersin.orgfrontiersin.org While research often focuses on the major bioactive GAs, analysis of GA-deficient mutants can also reveal the impact of altered levels of other GAs, including GA2, on plant development. By analyzing the GA profiles in different mutant lines using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can infer the roles of specific genes in the biosynthesis or metabolism of various GAs, including GA2.

Utilization of Transgenic Plants for Functional Studies

Creating transgenic plants with altered expression of genes involved in gibberellin metabolism or signaling is a powerful approach to study GA function. Overexpression of genes encoding GA catabolic enzymes, such as GA2ox, leads to a reduction in the levels of bioactive GAs and typically results in dwarf phenotypes, mimicking GA deficiency. researchgate.netfrontiersin.org For instance, overexpression of AtGA2ox4 in Arabidopsis thaliana resulted in a dominant semi-dwarf phenotype due to decreased bioactive GA levels. researchgate.net

Conversely, overexpression of GA biosynthetic genes like GA20ox can increase bioactive GA levels and promote traits like stem elongation and earlier flowering. frontiersin.org By manipulating the expression of specific genes in the GA pathway in transgenic plants, researchers can investigate their impact on the endogenous levels of various GAs, including GA2, and observe the resulting phenotypic changes. This helps to functionally characterize the roles of specific enzymes or regulatory proteins in GA2 metabolism and its influence on plant development.

Reporter Gene Assays and In Situ Hybridization for Gene Expression Analysis

To understand where and when genes involved in gibberellin biosynthesis, metabolism, and signaling are expressed, reporter gene assays and in situ hybridization are valuable techniques. Reporter gene constructs, where the promoter of a GA-related gene is fused to a reporter gene (e.g., GUS or GFP), can be introduced into plants. nih.govslu.senih.gov The activity of the reporter gene then reflects the expression pattern of the target GA-related gene. This allows for visualization of gene expression in different tissues and developmental stages. nih.govslu.se

In situ hybridization involves using labeled probes that are complementary to the mRNA of a specific gene. nih.govnih.gov These probes hybridize to the mRNA within plant tissues, allowing for the localization of gene expression at the cellular level. nih.gov Both reporter gene assays and in situ hybridization have been used to reveal the spatial and temporal expression patterns of genes encoding enzymes in GA biosynthetic and catabolic pathways, providing insights into the sites of GA metabolism and how it is regulated during development. nih.govnih.gov These methods can be applied to study the expression of genes involved in the metabolism or potential transport of GA2, helping to understand its specific roles in plant tissues.

Omics Technologies in Gibberellin A2 Studies

Omics technologies, particularly transcriptomics, provide a comprehensive view of gene expression changes in response to gibberellins, offering insights into the molecular mechanisms underlying GA-regulated processes, including those potentially influenced by GA2.

Transcriptomic Profiling (RNA-seq) for Gene Regulation Analysis

RNA sequencing (RNA-seq) is a powerful transcriptomic technique used to quantify the expression levels of thousands of genes simultaneously. nih.govfrontiersin.orgnih.govcore.ac.uk By comparing the transcriptomes of plants treated with gibberellins (or with altered endogenous GA levels) to control plants, researchers can identify differentially expressed genes (DEGs). nih.govfrontiersin.orgnih.govcore.ac.uk This allows for the identification of genes that are up- or down-regulated in response to GA signals.

Transcriptomic profiling has been applied to study the effects of gibberellins on various plant processes, such as flowering and petal growth. nih.govfrontiersin.orgcore.ac.uk For example, RNA-seq analysis of loquat plants treated with GA3 revealed significant changes in the expression of genes involved in flower formation and GA signaling pathways. nih.govcore.ac.uk While many studies focus on the effects of bioactive GAs like GA3, transcriptomic analysis can also provide insights into how changes in the levels of other GAs, including GA2 (perhaps due to altered metabolic gene expression), impact the global gene expression profile and downstream physiological responses. Analyzing the expression patterns of genes involved in GA2 biosynthesis, catabolism, or signaling within transcriptomic datasets can help to unravel the regulatory networks in which GA2 participates.

Evolutionary Biology of Gibberellin A2 Signaling and Metabolism

Convergent Evolution of Gibberellin Production Across Kingdoms (Plants, Fungi, Bacteria)

Gibberellins (B7789140) were first identified in the fungus Gibberella fujikuroi and were later discovered to be endogenous plant hormones. wikipedia.orgrothamsted.ac.ukplantae.org Remarkably, the ability to produce GAs has evolved independently in plants, fungi, and bacteria. plantae.orgoup.comasm.orgresearchgate.net This represents a classic example of convergent evolution, where unrelated organisms develop similar traits (in this case, GA biosynthesis) often to interact with a shared environment, such as a plant host. oup.comasm.orgnih.gov

Although structurally identical GAs can be produced by organisms in these different kingdoms, the biosynthetic pathways and the enzymes involved show significant differences. rothamsted.ac.ukoup.comresearchgate.net For instance, while plants and non-vascular land plants possess a single bifunctional ent-copalyl diphosphate (B83284) synthase/ent-kaurene (B36324) synthase (CPS/KS) enzyme, GA-producing bacteria like Bradyrhizobium japonicum have two independent monofunctional enzymes. csic.es In fungi and bacteria, the ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) activities are carried out by cytochrome P450 (CYP) enzymes that are unrelated to their plant counterparts. csic.es Furthermore, enzymes like GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), crucial for later steps in the plant pathway, are not found in bacteria or fungi. csic.es These steps are accomplished by different enzymes, such as 2-oxoglutarate-dependent dioxygenases (2-OGDs) in bacteria and a different set of CYPs in fungi after KAO. csic.es These profound differences in enzymatic machinery strongly suggest independent evolutionary origins for GA biosynthesis in these kingdoms, rather than horizontal gene transfer. rothamsted.ac.uk

GA-producing bacteria, including nitrogen-fixing rhizobia and phytopathogens, utilize GA production as a mechanism to manipulate host plants. asm.orgnih.gov The genes for bacterial GA biosynthesis are often clustered in operons. oup.comasm.orgresearchgate.net While phytopathogenic bacteria typically produce bioactive GAs, symbiotic rhizobia may lack the gene for the final biosynthetic step, producing a precursor that the host plant converts to the active form. oup.com

Evolutionary Trajectories of Key Signaling Components (GID1, DELLAs)

In vascular plants, the core of GA signaling involves the interaction between the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA proteins, which are transcriptional repressors. csic.esnih.govsciopen.com This interaction, promoted by the presence of GAs, leads to the degradation of DELLA proteins, thereby releasing their repression on growth and development. csic.essciopen.com

Evolutionary analysis indicates that DELLA proteins are conserved across all land plants, predating the emergence of a complete GA metabolic pathway and the GID1 receptor in the ancestor of vascular plants. csic.esnih.gov The origin of GA signaling is linked to the co-option (exaptation) of the N-terminal domain of DELLA proteins by GID1. csic.es This N-terminal domain in ancestral DELLA proteins already functioned as a transcriptional coactivator domain. csic.es The ability to control plant growth appears to have been present in the ancestral DELLA protein, suggesting that the functional diversity of gibberellins is a direct consequence of DELLA protein activity. csic.es

Phylogenetic analyses suggest that the GA/GID1/DELLA module originated with early diverging tracheophytes (vascular plants). nih.gov For example, the lycopod Selaginella synthesizes GAs, possesses a GID1 receptor, and a DELLA protein that is sensitive to GA-induced degradation. researchgate.netnih.gov In contrast, mosses (Physcomitrella patens) produce the GA precursor ent-kaurene but lack GAs and functional orthologs of the GID1-DELLA components. researchgate.net

Within land plants, DELLA protein-encoding genes first appeared in the common ancestor. nih.gov Subsequent gene duplications occurred in the vascular plant ancestor and in eudicot flowering plants, with gene losses observed in ferns and some flowering plant families. nih.gov The transactivation ability of DELLA proteins originated in the ancestor of land plants, while canonical GA signaling arose later in the ancestor of vascular plants. nih.gov

Phylogenetic Analysis of Gibberellin Biosynthesis and Catabolism Genes

Phylogenetic analysis of genes involved in GA biosynthesis and catabolism provides insights into their evolutionary history and diversification. Enzymes in the GA metabolic pathway include those involved in biosynthesis, such as ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), ent-kaurenoic acid oxidase (KAO), GA 20-oxidase (GA20ox), and GA 3-oxidase (GA3ox), and those involved in catabolism (deactivation), primarily GA 2-oxidase (GA2ox). mdpi.combohrium.comfrontiersin.org

Studies comparing GA oxidase (GAox) genes (including GA20ox, GA3ox, and GA2ox) across different plant species, such as Arabidopsis thaliana and Medicago truncatula, reveal their evolutionary relationships and grouping into distinct subfamilies. mdpi.combohrium.com Phylogenetic trees constructed using these enzymes from various species, including Arabidopsis, rice (Oryza sativa), and bamboo (Phyllostachys edulis), indicate that the GA biosynthesis, metabolism, and signaling pathways are largely conserved. exlibrisgroup.com

Analysis of GA2ox genes, responsible for deactivating bioactive GAs, shows high conservation in amino acid sequence across different species, and phylogenetic analysis groups them accordingly. nih.gov In maize, phylogenetic analysis of gibberellin-dioxygenase genes (which include GA20ox, GA3ox, and GA2ox) identified multiple subfamilies, and analysis of conserved motifs within these proteins suggested evolutionary divergence, potentially leading to divergent functions in development. plos.org

The presence and diversification of these gene families across different plant lineages reflect the evolving roles and regulation of gibberellins in plant growth and development. While the core machinery for GA biosynthesis and signaling is conserved in vascular plants, variations in gene number, structure, and regulation contribute to the diverse ways gibberellins function in different species.

Here is a data table summarizing some of the key enzymes and their presence/characteristics across kingdoms:

| Enzyme/Component | Plants (Vascular) | Fungi (Gibberella fujikuroi) | Bacteria (Bradyrhizobium japonicum) | Evolutionary Note |

| Biosynthesis | ||||

| CPS/KS | Bifunctional | Bifunctional | Separate monofunctional enzymes | Different enzyme structure suggests independent evolution. oup.comcsic.es |

| KO/KAO | Cytochrome P450 (Plant-specific) | Cytochrome P450 (Unrelated to plant CYPs) | Cytochrome P450 (Unrelated to plant CYPs) | Unrelated enzymes indicate convergent evolution. csic.es |

| GA20ox, GA3ox | Present (2-OGDs) | Absent | Absent | Steps accomplished by different enzymes in fungi/bacteria. csic.es |

| Signaling | ||||

| GID1 Receptor | Present (in vascular plants) | Absent | Absent | Originated with vascular plants. csic.esnih.gov |

| DELLA Proteins | Present (in all land plants) | Absent | Absent | Predate GA signaling; co-opted for GA response. csic.esnih.gov |

| Catabolism | ||||

| GA2ox | Present (2-OGDs) | Absent | Absent | Deactivation mechanism present in higher plants. oup.com |

Future Directions and Emerging Avenues in Gibberellin A2 Research

Unraveling the Full Complexity of Gibberellin Signaling Networks

The gibberellin signaling pathway is a complex network involving receptors, repressors (DELLA proteins), and downstream transcription factors that ultimately regulate gene expression and plant development. nih.govannualreviews.org While the core components of gibberellin signaling, particularly involving bioactive GAs like GA1 and GA4, are relatively well-established, the precise roles and interactions of other gibberellins (B7789140), including GA2, within this network require further investigation. Research is ongoing to identify additional components of the GA response pathway and to decipher the detailed mechanisms by which these components function. nih.gov

Emerging research suggests the existence of DELLA-independent GA signaling pathways, adding another layer of complexity. nih.gov Future studies could explore if GA2, or its metabolic products, participate in such alternative signaling routes. Understanding the complete network involves integrating information from genetic, biochemical, and cell biological studies, along with advanced techniques like functional genomics and proteomics. nih.gov

Elucidating Precise Spatial and Temporal Dynamics of Gibberellin Action

The biological effects of gibberellins are not only dependent on their concentration but also on their precise distribution and timing of action within plant tissues and cells. nih.govoup.com Spatiotemporal patterns of gibberellin biosynthesis, catabolism, and transport contribute to localized gradients that regulate specific developmental processes. nih.govoup.comfrontiersin.orgntu.edu.tw

While studies have examined the spatiotemporal dynamics of more active gibberellins, further research is needed to understand the movement, metabolism, and localization of GA2 and its derivatives. nih.govoup.combiorxiv.orgresearchgate.net Techniques such as genetically encoded biosensors and advanced imaging can provide insights into the real-time dynamics of gibberellin levels at a cellular level. nih.govoup.com Elucidating the precise spatial and temporal dynamics of GA2 action, even if it primarily functions as an intermediate, will contribute to a more comprehensive understanding of how gibberellin signals are perceived and interpreted by plant cells to regulate development.

Synthetic Biology Approaches for Targeted Manipulation of Gibberellin Pathways

Synthetic biology offers powerful tools to design and construct new biological components and systems, enabling targeted manipulation of biological pathways. mednexus.orguq.edu.au In the context of gibberellin research, synthetic biology approaches can be employed to precisely alter gibberellin biosynthesis, signaling, or perception to achieve desired plant growth and developmental outcomes. frontiersin.org

Translational Research for Enhancing Fundamental Understanding in Plant Breeding and Development

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical applications. In the field of plant science, understanding gibberellin biology has significant implications for improving crop yields and developing plants with desirable traits. mdpi.comoup.comnih.gov The Green Revolution, for instance, heavily relied on manipulating gibberellin signaling to create semi-dwarf, high-yielding cereal varieties. oup.comnih.gov

Future translational research involving gibberellin A2 could focus on leveraging the fundamental understanding gained from studying its role in metabolism and signaling for practical applications in plant breeding and development. While GA2 may not be directly applied as a growth regulator, understanding how to manipulate its levels or influence its conversion could be valuable. For example, if GA2 is a key intermediate in the biosynthesis of a particularly desirable bioactive GA in a specific crop, then strategies to enhance GA2 production or its conversion could be explored. brazilianjournals.com.br Similarly, if GA2 deactivation is a regulatory bottleneck, manipulating the enzymes involved could be beneficial. frontiersin.orgresearchgate.net Translational research efforts will require integrating knowledge from molecular biology, genetics, and agronomy to develop new strategies for improving plant architecture, stress tolerance, and yield by precisely modulating gibberellin pathways. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental designs are optimal for studying the effects of gibberellin A₂ on plant growth?

- Methodological Answer : Randomized controlled trials (RCTs) or completely randomized designs (CRD) are widely used. For example, treatments can include varying gibberellin A₂ concentrations (e.g., 0 ppm, 100 ppm, 200 ppm, 300 ppm) with multiple replicates. Data analysis typically employs ANOVA followed by post-hoc tests like HSD to compare treatment effects .

- Key Considerations : Ensure environmental controls (light, temperature) to minimize confounding variables. Use standardized growth metrics (e.g., stem elongation, biomass accumulation).

Q. How is gibberellin A₂ quantified in plant tissues, and what are the limitations of current methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (254 nm) is the gold standard for quantification, offering high specificity and reproducibility. Enzyme-linked immunosorbent assays (ELISAs) are alternative methods for high-throughput screening but may cross-react with structurally similar gibberellins .

- Limitations : HPLC requires tissue homogenization and purification steps, which may degrade labile compounds. ELISA specificity depends on antibody quality, necessitating validation with mutant lines lacking gibberellin A₂ .

Q. What model organisms are most suitable for studying gibberellin A₂ biosynthesis and signaling?

- Methodological Answer : Arabidopsis thaliana is a primary model due to well-characterized gibberellin pathways and mutant libraries (e.g., gai mutants with altered GA sensitivity). Rice (Oryza sativa) is preferred for studying GA roles in crop yield. Mutant phenotyping should include hypocotyl elongation assays and transcriptomic analysis of GA-responsive genes (e.g., GA20ox, GA3ox) .

Advanced Research Questions

Q. How can researchers resolve contradictions in gibberellin A₂ signaling data across studies?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., light regimes, hormone application timing). Meta-analyses of published datasets can identify confounding factors. For example, GAI (Gibberellin Insensitive) mutants in Arabidopsis show variable phenotypes depending on genetic background, requiring isogenic line standardization .

- Case Study : The gai mutation (17-amino-acid deletion) disrupts GA-dependent derepression, but phenotypic severity varies with SPINDLY (SPY) and GAR2 gene activity, highlighting the need for epistatic analysis .

Q. What molecular techniques are used to map gibberellin A₂ interaction networks in plants?

- Methodological Answer :

- Yeast two-hybrid screens : Identify direct protein interactors (e.g., DELLA proteins).

- CRISPR-Cas9 mutagenesis : Generate knockouts of putative signaling components (e.g., GID1 receptors) to assess GA sensitivity.

- ChIP-seq : Map genomic binding sites of GA-responsive transcription factors .

- Validation : Use dual-luciferase assays to confirm transcriptional regulation of GA-responsive promoters (e.g., GA2ox).

Q. How do researchers distinguish gibberellin A₂-specific effects from those of other gibberellins in complex mixtures?

- Methodological Answer :

- Chemical fractionation : Separate gibberellins via reverse-phase HPLC before bioassays.

- Mutant complementation : Apply synthetic gibberellin A₂ to GA-deficient mutants (e.g., ga1-3 in Arabidopsis) and compare phenotypes to wild-type responses.

- Isotope labeling : Use ¹³C-labeled gibberellin A₂ to track metabolic flux via mass spectrometry .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing gibberellin A₂ dose-response relationships?

- Answer : Nonlinear regression models (e.g., log-logistic curves) estimate parameters like EC₅₀ (half-maximal effective concentration). For multifactorial experiments (e.g., GA × light interactions), mixed-effects models account for random variables (e.g., plant batch effects) .

Q. How should researchers validate gibberellin A₂-related hypotheses in non-model plant species?

- Answer :

- Heterologous expression : Clone candidate genes (e.g., GA biosynthetic enzymes) into E. coli or yeast for functional assays.

- Virus-induced gene silencing (VIGS) : Knock down target genes in species recalcitrant to stable transformation.

- Cross-species RNA-seq : Compare transcriptomic profiles with model organisms to infer conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products